3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid
Description
3-(Aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid, commonly known as bumetanide, is a high-ceiling (loop) diuretic belonging to the 5-sulfamoylbenzoic acid derivatives. It is clinically used to treat edema associated with congestive heart failure, hepatic cirrhosis, and renal disease, as well as hypertension .
Properties
Molecular Formula |
C21H28N2O5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(dibutylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-12-23(13-6-4-2)18-14-16(21(24)25)15-19(29(22,26)27)20(18)28-17-10-8-7-9-11-17/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25)(H2,22,26,27) |
InChI Key |
MYCDGAQAFHMODN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Methodology:
-
- Phenol
- Sodium hydroxide (NaOH)
- Para-chlorobenzoic acid
- Tetralin (as solvent)
-
- Phenol is first converted into sodium phenolate by reacting with sodium hydroxide in water at approximately 60°C for 2 hours. This step ensures phenol is activated as a nucleophile.
- In a separate reactor, para-chlorobenzoic acid is dissolved in tetralin and heated to about 150°C.
- Sodium phenolate is added dropwise over 8 hours, facilitating the SNAr reaction where the phenolate displaces the chlorine atom, forming 4-phenoxybenzoic acid.
- Post-reaction, the mixture is cooled, and the product is isolated via filtration and recrystallization, often using ethanol to enhance purity.
Yield: Approximately 89%, with high purity (as per literature reports).
Oxidation to Form 4-Phenoxybenzoic Acid
The next step involves oxidizing the intermediate to ensure the benzoic acid functionality is fully developed, especially if starting from phenol derivatives.
Methodology:
-
- 4-Phenoxyacetophenone (obtained from the previous step)
- Potassium hypochlorite or similar oxidant
- Methanol as solvent
-
- The intermediate is dissolved in methanol, and an oxidant such as potassium hypochlorite is added.
- The mixture is heated to 50-90°C, maintaining pH around 3-5.
- After 0.5–1.5 hours, the reaction is cooled, and the product is purified via filtration and recrystallization to yield high-purity 4-phenoxybenzoic acid.
Synthesis of 4-Phenoxybenzoyl Chloride
The final key step is converting 4-phenoxybenzoic acid into its acyl chloride derivative, which is a reactive intermediate for subsequent amination.
Methodology:
-
- 4-Phenoxybenzoic acid
- Reagents such as oxalyl chloride or thionyl chloride
- Toluene (as solvent)
-
- The acid is dissolved in toluene, and the acyl chloride is formed by refluxing with oxalyl chloride or sulfur oxychloride for 0.5–2 hours.
- The reaction mixture is then cooled, and excess reagent and solvent are removed under reduced pressure.
- The crude acyl chloride is purified by distillation or recrystallization, yielding a high-purity intermediate suitable for subsequent amination.
Introduction of the Aminosulfonyl and Dibutylamino Groups
The core of the synthesis involves attaching the aminosulfonyl and dibutylamino functionalities onto the aromatic ring, which is typically achieved via nucleophilic substitution and sulfonation reactions.
Methodology:
-
- Usually introduced via sulfonation of the aromatic ring followed by amination.
- Sulfonation is performed using concentrated sulfuric acid under controlled conditions, forming a sulfonic acid derivative.
- Subsequent amination involves reacting with ammonia or amine derivatives to form the aminosulfonyl group.
-
- Introduced through nucleophilic substitution with dibutylamine.
- This step often involves activating the aromatic ring with suitable leaving groups (e.g., halogens or activated esters).
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acylation | Phenol, sodium hydroxide, acylating agent | Water | 60°C | 2 hours | Ensures phenolate formation |
| SNAr Reaction | Sodium phenolate, para-chlorobenzoic acid | Tetralin | 150°C | 8 hours | Para-selectivity critical |
| Oxidation | Potassium hypochlorite | Methanol | 50–90°C | 0.5–1.5 hours | Controlled pH |
| Acyl chloride formation | Oxalyl chloride | Toluene | Reflux (40–90°C) | 0.5–2 hours | Purification via distillation |
Research Findings and Industrial Relevance
Recent patents and research articles highlight the scalability and efficiency of this multi-step synthesis. The use of acylation, oxidation, and sulfonation reactions are well-established, with yields exceeding 80% at each stage, making the process suitable for industrial production.
The key challenges involve controlling regioselectivity during sulfonation and ensuring complete conversion during amination steps. Optimization of reaction parameters such as temperature, pH, and reagent ratios is crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds with active sites, while the dibutylamino group may enhance lipophilicity, facilitating membrane penetration. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₇H₂₀N₂O₅S
- Molecular Weight : 364.41 g/mol
- CAS Number : 28395-03-1
- Melting Point : 230–231°C
- Solubility: Insoluble in water; soluble in ethanol, acetone, and dichloromethane .
- Mechanism of Action : Inhibits Na⁺-K⁺-2Cl⁻ cotransporters (NKCC1 and NKCC2) in the thick ascending limb of Henle’s loop, reducing electrolyte reabsorption and promoting diuresis .

Bumetanide is approximately 40–60 times more potent than furosemide (another loop diuretic) on a weight basis due to its higher affinity for NKCC transporters .
Comparison with Similar Compounds
Bumetanide is structurally and functionally compared to other loop diuretics, including furosemide, torasemide, azosemide, and etacrynic acid.
Table 1: Structural and Pharmacological Comparison of Loop Diuretics
Key Differences:
Potency and Selectivity: Bumetanide’s butylamino and phenoxy groups enhance its binding affinity for NKCC transporters, making it significantly more potent than furosemide . Etacrynic acid lacks a sulfonamide group, making it suitable for patients with sulfonamide allergies but less potent .
Pharmacokinetics: Torasemide has a longer half-life (3–6 hours) and higher bioavailability (80–90%) due to its non-acidic nature and slower metabolism . Azosemide has poor oral bioavailability (10–20%) due to its tetrazole ring, limiting its clinical utility .
Mechanistic Specificity: Bumetanide primarily targets NKCC1 (ubiquitous) and NKCC2 (renal), while furosemide also affects vascular smooth muscle . A conflicting study notes bumetanide may inhibit excitatory amino acid transporters (EAAT1/2) at high concentrations (100 µM), though this is likely a secondary effect .
Toxicity: Bumetanide’s LD₅₀ in rats is >200 mg/kg (intravenous) and >6 mg/kg (oral), indicating lower acute toxicity compared to furosemide .
Research Findings and Clinical Implications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation and aromatic substitution. Key intermediates (e.g., 4-phenoxybenzoic acid derivatives) are functionalized with dibutylamine and sulfonamide groups. Purity validation requires HPLC (>98% purity threshold) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Monitor reaction progress via TLC with UV visualization. For reproducibility, optimize solvent systems (e.g., DMSO for solubility challenges) and temperature gradients .
Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Conduct solubility assays in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Use UV-Vis spectroscopy to quantify solubility and track degradation kinetics. Stability studies should include accelerated aging (40°C/75% RH for 4 weeks) followed by HPLC analysis. Note that the sulfonamide group may hydrolyze under strongly acidic/basic conditions, requiring pH 7–9 for optimal stability .
Q. What spectroscopic techniques are critical for distinguishing structural isomers or byproducts during synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹). For isomer differentiation, use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. X-ray crystallography may resolve ambiguous stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic or enzymatic systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like carbonic anhydrase, where sulfonamide derivatives are known inhibitors. Validate predictions with kinetic assays (e.g., IC₅₀ measurements) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Standardize assay conditions (e.g., buffer composition, temperature) and use internal controls (e.g., acetazolamide for carbonic anhydrase inhibition). Perform dose-response curves in triplicate with orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity). Meta-analysis of literature data should account for variables like cell line variability or assay detection limits .
Q. How can factorial design optimize reaction conditions for scale-up while minimizing byproducts?
- Methodological Answer : Apply a 2⁴ factorial design to test variables: temperature (25–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1 mol%), and reaction time (6–24 hrs). Analyze responses (yield, purity) via ANOVA to identify significant factors. Response surface methodology (RSM) refines optimal conditions. For byproduct suppression, incorporate scavengers (e.g., molecular sieves for water-sensitive steps) .
Q. What role does the dibutylamino group play in modulating membrane permeability in cellular uptake studies?
- Methodological Answer : Use Caco-2 cell monolayers to assess permeability (Papp values). Compare with analogs lacking the dibutylamino group. LogP calculations (via HPLC retention times) quantify lipophilicity. Confocal microscopy with fluorescently tagged derivatives visualizes subcellular localization. The dibutylamino group likely enhances passive diffusion through lipid bilayers but may reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

